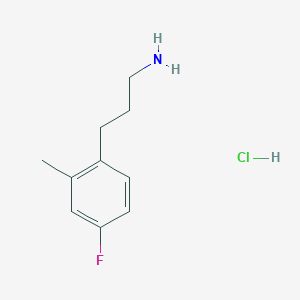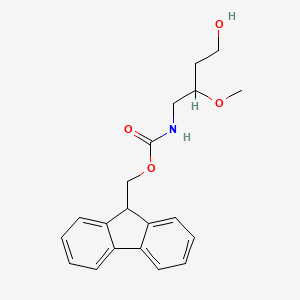![molecular formula C14H14Cl2N2O2 B13457845 [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride typically involves the reaction of 1,10-phenanthroline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenanthroline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenanthroline ring.
Applications De Recherche Scientifique
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used in catalysis, sensing, and separation processes.
Biology: The compound can be used to study metal ion interactions in biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: Phenanthroline derivatives have shown potential as therapeutic agents due to their ability to interact with metal ions and biological targets.
Industry: The compound is used in various industrial processes, including the production of catalysts and the development of new materials.
Mécanisme D'action
The mechanism of action of [9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. The specific mechanism depends on the metal ion and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound that lacks the hydroxymethyl groups.
2,2’-Bipyridine: Another bidentate ligand that forms stable complexes with metal ions.
Ethylenediamine: A simpler ligand that also forms stable metal complexes.
Uniqueness
[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride is unique due to the presence of hydroxymethyl groups, which can participate in additional chemical reactions and interactions
Propriétés
Formule moléculaire |
C14H14Cl2N2O2 |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C14H12N2O2.2ClH/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11;;/h1-6,17-18H,7-8H2;2*1H |
Clé InChI |
RKKDWQUKLAYHNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


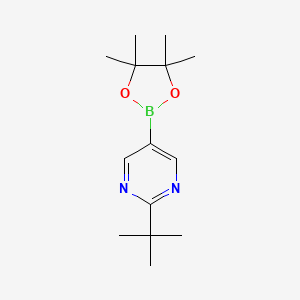
![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
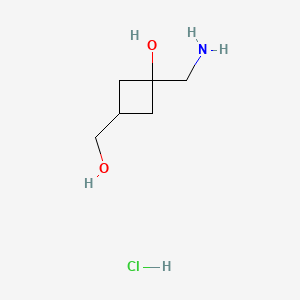
![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
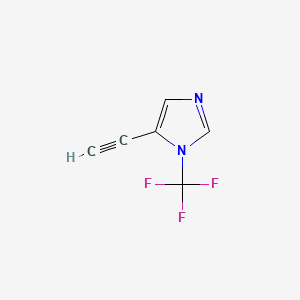
amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)
